1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole
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Overview
Description
1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole is a complex organic compound with a unique structure that combines elements of carbazole and anilinocarbonyl groups
Mechanism of Action
Target of Action
The primary target of this compound, also known as [(E)-2,3,4,9-tetrahydrocarbazol-1-ylideneamino] N-phenylcarbamate, is β-tubulin . β-tubulin is a protein that plays a central role in nuclear division in all eukaryotic cells .
Mode of Action
This compound belongs to the class of N-phenylcarbamates , which are known to inhibit microtubule assembly by binding to β-tubulin . This binding disrupts the reversible assembly of tubulin into microtubule polymers, a process essential for nuclear division .
Biochemical Pathways
The disruption of microtubule assembly affects the cell division process . This can lead to the inhibition of germ-tube elongation and mycelial growth, which are crucial for the life cycle of certain pathogens .
Result of Action
The binding of this compound to β-tubulin and the subsequent disruption of microtubule assembly can lead to the inhibition of cell division. This can result in the death of the cell or organism, making this compound potentially useful as a fungicide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with an anilinocarbonyl derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-tetrahydro-1H-carbazole: A simpler derivative of the compound without the anilinocarbonyl group.
1,6-dimethoxy-3-methyl carbazole: Another carbazole derivative with different substituents.
6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: A related compound used as a synthetic precursor for other carbazole derivatives.
Uniqueness
1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole is unique due to its combination of carbazole and anilinocarbonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[(E)-2,3,4,9-tetrahydrocarbazol-1-ylideneamino] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(20-13-7-2-1-3-8-13)24-22-17-12-6-10-15-14-9-4-5-11-16(14)21-18(15)17/h1-5,7-9,11,21H,6,10,12H2,(H,20,23)/b22-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLYNWZIRWDLSC-OQKWZONESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NOC(=O)NC3=CC=CC=C3)C1)NC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=N/OC(=O)NC3=CC=CC=C3)/C1)NC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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